molecular formula C24H20FNO3S B2931453 (4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1113109-85-5

(4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2931453
CAS RN: 1113109-85-5
M. Wt: 421.49
InChI Key: NWDBSBHXVQHDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C24H20FNO3S and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality (4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

The compound’s structure suggests potential reactivity in Diels–Alder reactions , which are pivotal in synthetic organic chemistry. The presence of a fluoro substituent could enhance the electron-withdrawing capacity, potentially making it a good diene or dienophile in these reactions . This could lead to the synthesis of novel organic compounds with significant implications for pharmaceuticals and materials science.

Enzyme-free Glucose Sensing

Fluoro-containing compounds have been utilized in the development of enzyme-free glucose sensors. The electron-withdrawing fluorine atom can improve the sensitivity and selectivity of glucose detection, which is crucial for managing diabetes . This compound could be explored for its potential in glucose sensing technologies, offering a more stable and reliable alternative to current glucose monitoring systems.

Antitumor Activity

Compounds with similar structures have shown promise in antitumor activity. The specific configuration of the benzothiazine and fluoro groups could interact with various biological targets, potentially inhibiting tumor growth or proliferation . Research into this application could lead to new cancer therapies, particularly for tumors that express certain biomarkers responsive to this compound’s mechanism of action.

properties

IUPAC Name

(4-ethylphenyl)-[7-fluoro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO3S/c1-3-17-7-9-18(10-8-17)24(27)23-15-26(20-6-4-5-16(2)13-20)21-12-11-19(25)14-22(21)30(23,28)29/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDBSBHXVQHDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

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